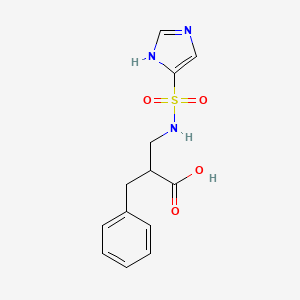![molecular formula C18H19NO4S B7444810 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid](/img/structure/B7444810.png)
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylcyclobutyl group via a sulfamoylmethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclobutyl derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a benzoic acid derivative under suitable conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzylic position adjacent to the aromatic ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the sulfamoyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Conversion of benzylic carbon to carboxylic acid.
Reduction: Formation of amines from the sulfamoyl group.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Aplicaciones Científicas De Investigación
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the aromatic moieties can engage in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share the benzoic acid core but differ in their substituents.
Cyclobutyl derivatives: Compounds such as 1-phenylcyclobutane and 1-(4-methylphenyl)cyclobutane have similar cyclobutyl structures but lack the sulfamoylmethyl linkage.
Uniqueness: 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is unique due to the presence of both the phenylcyclobutyl and sulfamoylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Propiedades
IUPAC Name |
3-[(1-phenylcyclobutyl)sulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)15-7-4-6-14(12-15)13-24(22,23)19-18(10-5-11-18)16-8-2-1-3-9-16/h1-4,6-9,12,19H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPZVVZNVRVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Furan-2-ylmethyl)-3-[2-methyl-3-(propylsulfonylamino)phenyl]-1-prop-2-ynylurea](/img/structure/B7444733.png)
![4-[3-(Furan-2-yl)propylsulfamoyl]-3-methylbenzoic acid](/img/structure/B7444740.png)
![3-[1-Benzothiophene-2-carbonyl(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7444747.png)
![5-[(4-Methylpyridin-3-yl)methyl]-3-(1-pyridin-4-ylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7444753.png)
![4-(4,5-dimethylimidazol-1-yl)-N-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]aniline](/img/structure/B7444762.png)
![N-[[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]methyl]-1H-indol-7-amine](/img/structure/B7444769.png)
![(2-Ethoxy-1,3-oxazol-4-yl)-(2-methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7444776.png)
![3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,5-dimethylphenyl)-N-methylpropanamide](/img/structure/B7444780.png)
![3-ethoxy-N-[(2-fluoro-4-pyridin-4-ylphenyl)methyl]-2-methoxycyclobutan-1-amine](/img/structure/B7444788.png)
![3-[[(2-Fluoro-6-methylphenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B7444791.png)
![4-chloro-2-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]benzoic acid](/img/structure/B7444794.png)

![2-[4-[(2-Methylpyrazole-3-carbonyl)amino]naphthalen-1-yl]oxyacetic acid](/img/structure/B7444820.png)
![3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7444835.png)
